molecular formula C18H21NO3 B11474733 5-[3-(4-Methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]-2-methylcyclohex-2-en-1-one

5-[3-(4-Methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]-2-methylcyclohex-2-en-1-one

Cat. No.: B11474733
M. Wt: 299.4 g/mol
InChI Key: NVVAGVNIVYUIOB-UHFFFAOYSA-N
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Description

5-[3-(4-Methoxyphenyl)-5-methyl-4,5-dihydro-5-isoxazolyl]-2-methyl-2-cyclohexen-1-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-Methoxyphenyl)-5-methyl-4,5-dihydro-5-isoxazolyl]-2-methyl-2-cyclohexen-1-one typically involves multiple steps, including the formation of the isoxazole ring and the subsequent attachment of the methoxyphenyl and cyclohexenone moieties. Common synthetic routes may involve:

    Formation of the Isoxazole Ring: This can be achieved through a reaction between a nitrile oxide and an alkene.

    Attachment of the Methoxyphenyl Group: This step may involve a reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.

    Formation of the Cyclohexenone Moiety: This can be achieved through various methods, including aldol condensation or Michael addition reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[3-(4-Methoxyphenyl)-5-methyl-4,5-dihydro-5-isoxazolyl]-2-methyl-2-cyclohexen-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[3-(4-Methoxyphenyl)-5-methyl-4,5-dihydro-5-isoxazolyl]-2-methyl-2-cyclohexen-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-[3-(4-Methoxyphenyl)-5-methyl-4,5-dihydro-5-isoxazolyl]-2-methyl-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles
  • 5-(4-Methoxyphenyl)-1,3-cyclohexanedione

Uniqueness

Compared to similar compounds, 5-[3-(4-Methoxyphenyl)-5-methyl-4,5-dihydro-5-isoxazolyl]-2-methyl-2-cyclohexen-1-one has a unique combination of functional groups that confer distinct chemical and biological properties. Its isoxazole ring and cyclohexenone moiety make it particularly versatile for various applications in research and industry.

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

5-[3-(4-methoxyphenyl)-5-methyl-4H-1,2-oxazol-5-yl]-2-methylcyclohex-2-en-1-one

InChI

InChI=1S/C18H21NO3/c1-12-4-7-14(10-17(12)20)18(2)11-16(19-22-18)13-5-8-15(21-3)9-6-13/h4-6,8-9,14H,7,10-11H2,1-3H3

InChI Key

NVVAGVNIVYUIOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1=O)C2(CC(=NO2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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